4-(BenZyloxy)butylZinc bromide
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Overview
Description
4-(Benzyloxy)butylzinc bromide is an organozinc compound that has garnered interest in synthetic organic chemistry due to its versatility in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a useful reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)butylzinc bromide can be synthesized through the reaction of 4-(benzyloxy)butyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)butylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include organic halides or triflates, which react with this compound in the presence of a palladium catalyst.
Conditions: These reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and moisture interference.
Major Products: The major products formed from these reactions are often complex organic molecules that incorporate the 4-(benzyloxy)butyl group, which can be further functionalized for various applications.
Scientific Research Applications
4-(Benzyloxy)butylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the development of new drug candidates through its role in the synthesis of complex organic structures.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 4-(benzyloxy)butylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Butylzinc bromide: Similar in structure but lacks the benzyloxy group, making it less versatile in certain reactions.
Propylzinc bromide: Another organozinc compound used in similar coupling reactions but with different reactivity due to the shorter carbon chain.
Methylzinc chloride: Used in similar applications but with different reactivity and selectivity due to the presence of a methyl group instead of a butyl group.
Uniqueness: 4-(Benzyloxy)butylzinc bromide is unique due to the presence of the benzyloxy group, which provides additional functionalization options and enhances its reactivity in certain chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules that require specific structural features.
Properties
Molecular Formula |
C11H15BrOZn |
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Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);butoxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
HRQAHXYDNLYOSL-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCOCC1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
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